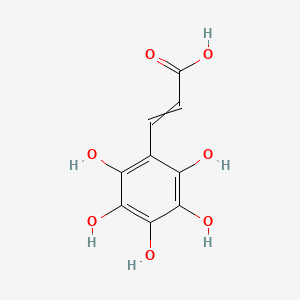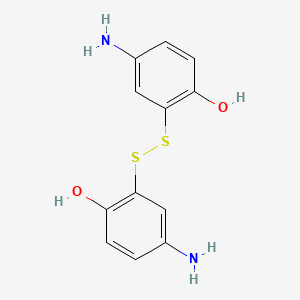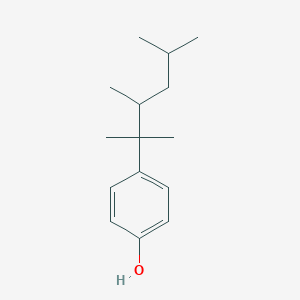
4-(2,3,5-Trimethylhexan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3,5-Trimethylhexan-2-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its unique structure, which includes a phenol group substituted with a 2,3,5-trimethylhexan-2-yl group. It is used in various scientific and industrial applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,5-Trimethylhexan-2-yl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with 2,3,5-trimethylhexan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions allows for the large-scale production of this compound with minimal by-products and waste .
Chemical Reactions Analysis
Types of Reactions
4-(2,3,5-Trimethylhexan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Corresponding alcohols and reduced phenolic compounds.
Substitution: Halogenated and nitrated phenolic compounds.
Scientific Research Applications
4-(2,3,5-Trimethylhexan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,3,5-Trimethylhexan-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound’s hydrophobic 2,3,5-trimethylhexan-2-yl group enhances its ability to penetrate cell membranes, allowing it to exert its effects within cells .
Comparison with Similar Compounds
Similar Compounds
Phenol: The simplest phenolic compound, known for its antiseptic properties.
4-tert-Butylphenol: Similar structure with a tert-butyl group instead of a 2,3,5-trimethylhexan-2-yl group.
4-Nonylphenol: Contains a nonyl group, used in the production of detergents and surfactants.
Uniqueness
4-(2,3,5-Trimethylhexan-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydrophobic 2,3,5-trimethylhexan-2-yl group enhances its solubility in organic solvents and its ability to interact with hydrophobic biological targets, making it valuable in various applications .
Properties
CAS No. |
851401-44-0 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
4-(2,3,5-trimethylhexan-2-yl)phenol |
InChI |
InChI=1S/C15H24O/c1-11(2)10-12(3)15(4,5)13-6-8-14(16)9-7-13/h6-9,11-12,16H,10H2,1-5H3 |
InChI Key |
KUMFTCMLXKFEPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)C(C)(C)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


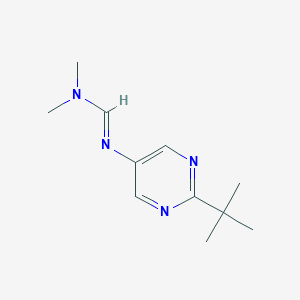
![4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B14189659.png)
![5-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-methoxy-4-methylphenol](/img/structure/B14189665.png)
![4-{1-Amino-2-[(propane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14189667.png)
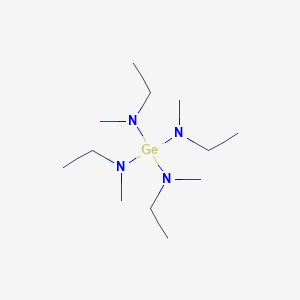
![Methyl 2-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14189673.png)
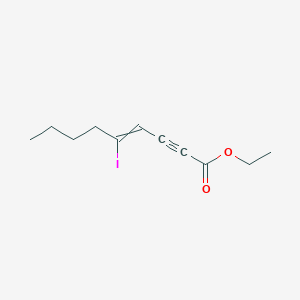
![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)
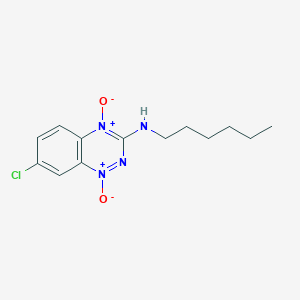
![4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14189697.png)
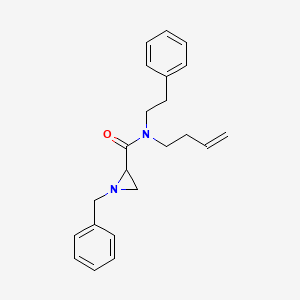
![1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol](/img/structure/B14189702.png)
